molecular formula C21H22F2N4O B1416726 Cytochrome P450 14a-demethylase inhibitor 1a CAS No. 1155360-99-8

Cytochrome P450 14a-demethylase inhibitor 1a

Cat. No. B1416726
M. Wt: 384.4 g/mol
InChI Key: PNAAGRDZVKSGKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytochrome P450 14a-demethylase inhibitor 1a is related to the CYP51 family, which is an intriguing subject for fundamental P450 structure/function studies and is also an important clinical drug target . This family includes a variety of members, each with their physiological roles, natural substrates, and substrate preferences .


Synthesis Analysis

The enzyme catalyzing the reaction related to Cytochrome P450 14a-demethylase inhibitor 1a was first purified from yeast in 1984 . The CYP51 family joins proteins found in 82 organisms from all biological kingdoms . In mammals, P450 51 catalyzes the 3-step, 6-electron oxidation of lanosterol to form (4β,5α)-4,4-dimethyl-cholestra-8,14,24-trien-3-ol (FF-MAS) .


Molecular Structure Analysis

The CYP51 family is known for its unique structure. Specific conserved regions in the P450 sequences represent a CYP51 signature . The overall reaction related to this family is highly processive .


Chemical Reactions Analysis

Cytochrome P450 (P450, CYP) family 51 enzymes catalyze the 14α-demethylation of sterols, leading to critical products used for membranes and the production of steroids, as well as signaling molecules .


Physical And Chemical Properties Analysis

The molecular formula of Cytochrome P450 14a-demethylase inhibitor 1a is C21H22F2N4O, and its molecular weight is 384.4 g/mol . The compound has a complexity of 491 and a topological polar surface area of 54.2 Ų .

Scientific Research Applications

Sterol Biosynthesis and Antiparasitic Effects

Cytochrome P450 14α-demethylase (CYP51) plays a crucial role in sterol biosynthesis in eukaryotes. It's a primary target for treating fungal diseases and potentially for treating human infections with protozoa. The crystal structures of 14DM from Trypanosoma brucei, both ligand-free and with inhibitors, reveal insights into its role in antiparasitic effects. This structure differs significantly from the CYP51 family member from Mycobacterium tuberculosis, indicating potential avenues for designing novel antiparasitic drugs (Lepesheva et al., 2009).

Insights from Crystal Structure

The crystal structures of CYP51 from Mycobacterium tuberculosis provide a foundational understanding for P450 catalysis and the molecular mechanism of drug inhibition. These structures are critical for the rational design of new antifungal agents and offer insights into CYP51's molecular mechanism (Podust et al., 2001).

Functional Conservation and Structural Basis

Research highlights the conservation of specific amino acids in various CYP51 orthologs across biological kingdoms. This conservation is crucial for understanding the structure/function of this monooxygenase and for designing potent inhibitors for treating infections by pathogenic microbes (Lepesheva & Waterman, 2011).

Substrate-Induced Conformational Changes

The binding of a physiological substrate to CYP51 results in substantial conformational changes, reshaping the enzyme's active site. This phenomenon is crucial for understanding CYP51 catalysis, functional conservation, substrate complementarity, and druggability differences across species (Hargrove et al., 2018).

Future Directions

The high processivity of the reaction related to Cytochrome P450 14a-demethylase inhibitor 1a generates higher efficiency and also renders the reaction less sensitive to inhibitors . This could be a promising direction for future research and development in this field.

properties

IUPAC Name

1-[benzyl(prop-2-enyl)amino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O/c1-2-10-26(12-17-6-4-3-5-7-17)13-21(28,14-27-16-24-15-25-27)19-9-8-18(22)11-20(19)23/h2-9,11,15-16,28H,1,10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAAGRDZVKSGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=CC=CC=C1)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytochrome P450 14a-demethylase inhibitor 1a

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cytochrome P450 14a-demethylase inhibitor 1a
Reactant of Route 2
Reactant of Route 2
Cytochrome P450 14a-demethylase inhibitor 1a
Reactant of Route 3
Reactant of Route 3
Cytochrome P450 14a-demethylase inhibitor 1a
Reactant of Route 4
Cytochrome P450 14a-demethylase inhibitor 1a
Reactant of Route 5
Reactant of Route 5
Cytochrome P450 14a-demethylase inhibitor 1a
Reactant of Route 6
Reactant of Route 6
Cytochrome P450 14a-demethylase inhibitor 1a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.